molecular formula C30H35NO3 B1675178 Levormeloxifene CAS No. 78994-23-7

Levormeloxifene

Katalognummer: B1675178
CAS-Nummer: 78994-23-7
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: XZEUAXYWNKYKPL-WDYNHAJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Levormeloxifen in der Literatur nicht weit verbreitet.
    • Industrielle Produktionsmethoden sind ebenfalls rar, da die Entwicklung eingestellt wurde.
  • Vorbereitungsmethoden

    • Unfortunately, specific synthetic routes and reaction conditions for levormeloxifene are not widely documented in the literature.
    • Industrial production methods are also scarce due to its discontinued development.
  • Analyse Chemischer Reaktionen

    • Zu den Reaktionsarten, die Levormeloxifen eingehen kann, gehören Oxidation, Reduktion und Substitution.
    • Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen bleiben geheim.
    • Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht gut dokumentiert.
  • Wissenschaftliche Forschungsanwendungen

    • Trotz der Einstellung hat Levormeloxifen potenzielle Anwendungen in verschiedenen Bereichen:

        Knochen Gesundheit: Ursprünglich zur Vorbeugung von Knochenschwund nach der Menopause gedacht.

        Modulation von Östrogenrezeptoren: Als SERM interagiert es mit Östrogenrezeptoren und beeinflusst die Genexpression.

        Andere Forschungsbereiche: Seine Verwendung in Chemie, Biologie und Medizin erfordert weitere Untersuchungen.

  • Wirkmechanismus

    • Der Mechanismus von Levormeloxifen beinhaltet die Bindung an Östrogenrezeptoren (ERs) in Geweben.
    • Es kann je nach Gewebetyp als Agonist oder Antagonist wirken.
    • ER-Aktivierung oder -Hemmung beeinflusst die Gentranskription und wirkt sich auf verschiedene physiologische Prozesse aus.
  • Wirkmechanismus

    • Levormeloxifene’s mechanism involves binding to estrogen receptors (ERs) in tissues.
    • It can act as an agonist or antagonist depending on the tissue type.
    • ER activation or inhibition influences gene transcription, impacting various physiological processes.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Levormeloxifen liegt in seinem levorotatorischen Enantiomerstatus.
    • Zu den ähnlichen Verbindungen gehören Ormeloxifen (das racemische Gemisch), Tamoxifen und Raloxifen.

    Biologische Aktivität

    Levormeloxifene is a selective estrogen receptor modulator (SERM) primarily investigated for its potential in treating postmenopausal conditions, particularly osteoporosis and breast cancer. It exhibits both estrogenic and anti-estrogenic properties, making it a subject of interest in hormone replacement therapies and cancer prevention strategies.

    This compound acts by selectively binding to estrogen receptors, thereby modulating the effects of estrogen in various tissues. This selective action allows it to promote beneficial effects on bone density while minimizing risks associated with traditional hormone replacement therapies.

    Pharmacodynamics

    • Bone Metabolism : Research has shown that this compound significantly influences bone turnover markers. In a study involving 301 postmenopausal women, serum CrossLaps—a marker for bone resorption—decreased by approximately 50% in groups treated with this compound, indicating a positive effect on bone metabolism compared to placebo groups .
    • Lipid Profile : The compound also affects lipid metabolism. Total cholesterol levels decreased by 13-20% during treatment, with low-density lipoprotein (LDL) cholesterol reducing by 22-30% . These changes are beneficial in reducing cardiovascular risks associated with menopause.
    • Endometrial Effects : Notably, this compound has been shown to increase endometrial thickness significantly, which may raise concerns regarding its long-term use in women with a history of endometrial issues .

    Pharmacokinetics

    The pharmacokinetic profile of this compound demonstrates age-dependent variations. Studies indicate that younger women metabolize the drug differently compared to older populations, which can influence dosing strategies and safety profiles .

    Safety and Tolerability

    In clinical trials, this compound was generally well tolerated. Most adverse events reported were mild to moderate, including headaches and abdominal pain. Notably, serious adverse events were rare and often not directly related to the drug .

    Comparative Efficacy

    A comparative analysis of this compound against traditional hormone replacement therapy (HRT) reveals its unique profile:

    ParameterThis compound (20 mg)HRT (1 mg Estradiol + 0.5 mg NETA)Placebo
    Serum CrossLaps Reduction (%)~50%>60%~10%
    Bone Alkaline Phosphatase Reduction (%)~30%~50%N/A
    LDL Cholesterol Reduction (%)22-30%~12%N/A
    Endometrial Thickness IncreaseSignificantNot significantN/A

    Case Studies

    • Long-Term Use Study : A 12-month double-blind study showed that patients receiving this compound maintained or improved their bone density compared to those on placebo. The study highlighted the importance of continuous monitoring for endometrial changes due to the observed increases in thickness among treated subjects .
    • Safety Profile Examination : In a cohort of postmenopausal women, adverse events were tracked over several months. The results indicated a higher incidence of mild side effects at higher doses but no significant increase in severe adverse events, suggesting a favorable safety margin for lower doses .

    Q & A

    Basic Research Questions

    Q. What is the pharmacological profile of Levormeloxifene, and how does its enantiomeric composition influence its therapeutic efficacy?

    this compound is a levorotatory enantiomer of ormeloxifene and a selective estrogen receptor modulator (SERM) with tissue-specific agonist/antagonist effects. Preclinical studies demonstrate that this compound exhibits higher bioactivity than its dextro- counterpart, particularly in bone preservation and lipid metabolism modulation. Its enantiomeric purity reduces unnecessary chemical exposure, enhancing safety for long-term use in reproductive-age women .

    Q. What are the key pharmacokinetic (PK) parameters of this compound in preclinical species and humans?

    this compound exhibits species-dependent PK profiles:

    • Mice/Rats : One-compartment model (due to limited sampling points), high clearance (CL/F/g: 2.4 × 10⁻³ l h⁻¹ g⁻¹ in mice), and extensive tissue binding (Vss/F > total body water) .
    • Monkeys/Humans : Two-compartment model, slower elimination (human t₁/₂: 4.8–8.4 days), and dose-linear AUC/Cmax up to 160 mg . Plasma protein binding is >99% across species, with fecal excretion as the primary elimination route .

    Q. How does this compound modulate bone turnover and lipid profiles in clinical trials?

    In postmenopausal women, this compound (20–160 mg/day) reduces bone resorption markers (e.g., serum CrossLaps by 35–44%) and lowers LDL cholesterol by 28–35%, comparable to low-dose hormone replacement therapy (HRT). However, it lacks HRT’s dose-dependent endometrial thinning, instead increasing endometrial thickness, suggesting tissue-specific estrogenic activity .

    Advanced Research Questions

    Q. How can researchers design preclinical studies to improve interspecies pharmacokinetic translation for this compound?

    • Compartmental Modeling : Use two-compartment models for primates/humans and optimize sampling intervals in rodents to capture absorption/distribution phases .
    • Allometric Scaling : Apply correction factors (e.g., maximum lifespan potential, brain weight) for drugs with hepatic metabolism. Despite a high correlation coefficient (r=0.98), simple allometry overestimates human Vss/F by 3-fold, necessitating species-specific validation .

    Q. What methodologies resolve contradictions in allometric scaling predictions for this compound’s clearance (CL/F)?

    this compound’s CL/F in humans deviates 25-fold from preclinical predictions due to low hepatic extraction. Hybrid approaches combining:

    • Physiologically Based Pharmacokinetics (PBPK) : Incorporate enzyme abundance data.
    • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte stability assays. Improve accuracy over traditional allometry, which remains limited by interspecies metabolic variability .

    Q. What experimental approaches assess this compound’s effects on Rho-kinase signaling in urethral smooth muscle cells (USMCs)?

    • Western Blotting : Quantify dose-dependent reductions in RhoA, Rock-I/II, and phosphorylated myosin light chain (p-MLC) after 48-hour exposure (1–100 nM this compound).
    • Immunofluorescence : Confirm ERα expression in USMCs to validate SERM-mediated pathways .

    Q. How does this compound’s nitric oxide (NO)-mediated antiatherogenic mechanism differ from other SERMs?

    this compound reduces aortic atherosclerosis in cholesterol-clamped rabbits by 67% via endothelial NO upregulation. Co-administration with NO synthase inhibitors (e.g., L-NAME) diminishes this effect, highlighting NO’s role in its lipid-independent vascular protection .

    Q. What analytical techniques identify this compound’s major metabolites across species?

    • HPLC-MS/MS : Detects demethylated metabolites in rats/humans and pyrrole ring-opened derivatives in monkeys.
    • Radiolabeled Studies : Track fecal excretion of [¹⁴C]-Levormeloxifene, confirming hepatic metabolism as the primary clearance route .

    Q. How can researchers evaluate this compound’s tissue-specific estrogenic/antiestrogenic effects?

    • Endpoint Analysis : Compare bone density (DXA scans) and endometrial thickness (ultrasound) in clinical trials.
    • Molecular Profiling : Measure ERα/ERβ activation in target tissues (e.g., uterus vs. bone) using luciferase reporter assays .

    Q. What statistical methods optimize dose-response analysis in this compound trials for bone preservation?

    • ANCOVA : Adjust for baseline bone mineral density (BMD) and lipid levels.
    • Nonlinear Mixed-Effects Modeling : Assess exposure-response relationships for biomarkers (e.g., CrossLaps, osteocalcin) .

    Q. Tables for Key Findings

    Table 1: this compound’s Pharmacokinetic Parameters Across Species

    SpeciesModelCL/F (l h⁻¹)Vss/F (l)t₁/₂ (days)
    MouseOne-compartment0.0488.21.2
    HumanTwo-compartment2.458715.6
    Source:

    Table 2: Clinical Efficacy vs. Placebo (12-Month Trial)

    ParameterThis compound (20 mg)PlaceboHRT
    Lumbar Spine BMD+2.1%-0.9%+4.8%
    LDL Cholesterol-30%No change-12%
    Endometrial Thickness+3.2 mmNo change-1.5 mm
    Source:

    Eigenschaften

    IUPAC Name

    1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XZEUAXYWNKYKPL-WDYNHAJCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H35NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301317017
    Record name (-)-Centchroman
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301317017
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    457.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos.
    Record name Ormeloxifene
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13310
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    78994-23-7, 31477-60-8
    Record name (-)-Centchroman
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=78994-23-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ormeloxifene [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Levormeloxifene [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ormeloxifene
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13310
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name (-)-Centchroman
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301317017
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ORMELOXIFENE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name LEVORMELOXIFENE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.